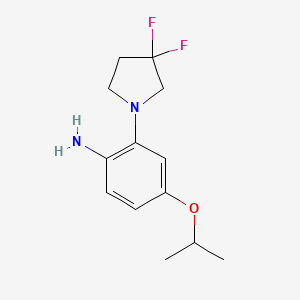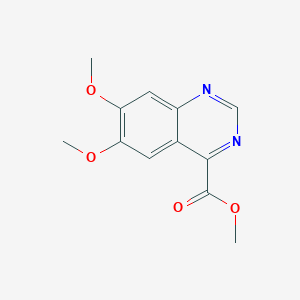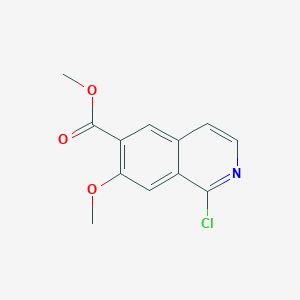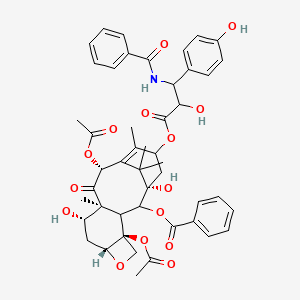
3'-Para-hydroxypaclitaxel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-p-Hydroxy Paclitaxel is a semi-synthetic derivative of Paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is derived from the bark of the Pacific yew tree (Taxus brevifolia) and has been modified to enhance its therapeutic properties. The addition of a hydroxyl group at the 3’ position of the phenyl ring in Paclitaxel results in 3’-p-Hydroxy Paclitaxel, which exhibits unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-p-Hydroxy Paclitaxel involves several steps, starting from the extraction of Paclitaxel from the bark of the Pacific yew tree. The key steps include:
Extraction and Purification: Paclitaxel is extracted using organic solvents and purified through chromatographic techniques.
Hydroxylation: The hydroxylation of Paclitaxel at the 3’ position is achieved using specific reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of 3’-p-Hydroxy Paclitaxel involves large-scale extraction of Paclitaxel followed by chemical modification. Advanced techniques such as microbial fermentation and plant cell culture are also employed to produce Paclitaxel and its derivatives in a more sustainable and cost-effective manner .
化学反応の分析
Types of Reactions: 3’-p-Hydroxy Paclitaxel undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 3’-oxo Paclitaxel.
Reduction: Formation of deoxy Paclitaxel.
Substitution: Formation of 3’-halogenated Paclitaxel derivatives.
科学的研究の応用
3’-p-Hydroxy Paclitaxel has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the chemical behavior of taxanes and their derivatives.
Biology: Investigated for its effects on cellular processes such as mitosis and apoptosis.
Medicine: Explored for its potential as an anticancer agent with improved efficacy and reduced side effects compared to Paclitaxel.
Industry: Utilized in the development of novel drug delivery systems and formulations
作用機序
3’-p-Hydroxy Paclitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The compound interacts with tubulin, a key protein in microtubule formation, and enhances its polymerization. Additionally, it modulates various signaling pathways involved in cell survival and proliferation .
類似化合物との比較
Paclitaxel: The parent compound from which 3’-p-Hydroxy Paclitaxel is derived.
Docetaxel: Another taxane derivative with similar anticancer properties but different chemical modifications.
Cabazitaxel: A semi-synthetic derivative with improved efficacy against drug-resistant cancer cells.
Uniqueness: 3’-p-Hydroxy Paclitaxel is unique due to the presence of the hydroxyl group at the 3’ position, which enhances its solubility and bioavailability. This modification also improves its interaction with microtubules and reduces the likelihood of drug resistance compared to other taxane derivatives .
特性
分子式 |
C47H51NO15 |
|---|---|
分子量 |
869.9 g/mol |
IUPAC名 |
[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-15-[3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31?,32-,33+,35?,36?,37+,38?,40?,45+,46-,47+/m0/s1 |
InChIキー |
XKSMHFPSILYEIA-HXZKEHTGSA-N |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


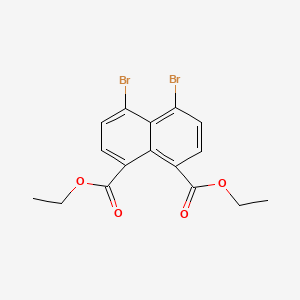
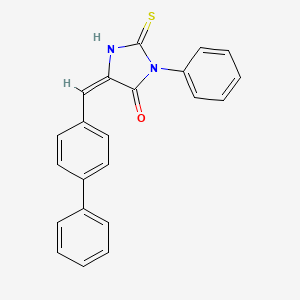

![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)
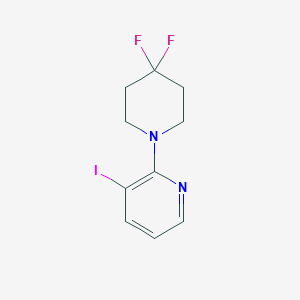


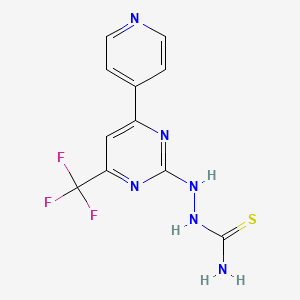
![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
